N-phenylpyridin-3-amine
Overview
Description
N-phenylpyridin-3-amine is an organic compound that features a phenyl group attached to a pyridine ring via an amine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: N-phenylpyridin-3-amine can be synthesized through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction, where a phenylboronic acid reacts with a pyridin-3-yl halide in the presence of a palladium catalyst and a base . Another method includes the direct amination of pyridin-3-yl halides with aniline derivatives under suitable conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity, often involving the use of advanced catalytic systems and continuous flow reactors to enhance reaction rates and product isolation .
Chemical Reactions Analysis
Types of Reactions: N-phenylpyridin-3-amine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux conditions.
Substitution: Various nucleophiles in the presence of a base like sodium hydride in an aprotic solvent.
Major Products:
Oxidation: this compound N-oxide.
Reduction: this compound derivatives with reduced nitrogen functionalities.
Substitution: Substituted phenyl-pyridin-3-yl-amine derivatives depending on the nucleophile used.
Scientific Research Applications
N-phenylpyridin-3-amine has diverse applications in scientific research:
Mechanism of Action
The mechanism by which N-phenylpyridin-3-amine exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to engage in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity .
Comparison with Similar Compounds
Pyridine: A simpler analog with a single nitrogen atom in the aromatic ring.
Phenylamine: An analog with a phenyl group attached to an amine group without the pyridine ring.
Pyridin-3-yl-amine: A compound similar to N-phenylpyridin-3-amine but without the phenyl group.
Uniqueness: this compound is unique due to the combination of the phenyl and pyridine rings connected via an amine linkage. This structure imparts distinct electronic and steric properties, making it a versatile scaffold in various chemical and biological applications .
Properties
IUPAC Name |
N-phenylpyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c1-2-5-10(6-3-1)13-11-7-4-8-12-9-11/h1-9,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNYYORRROUFDBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00405692 | |
Record name | Phenyl-pyridin-3-yl-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00405692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5024-68-0 | |
Record name | Phenyl-pyridin-3-yl-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00405692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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